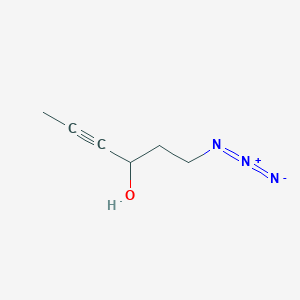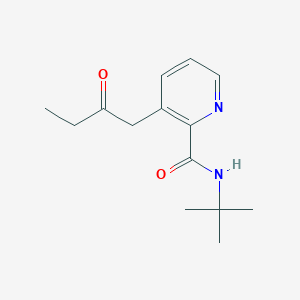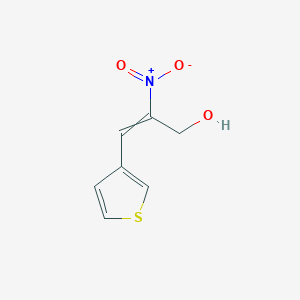
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol is an organic compound that features a nitro group, a thiophene ring, and an enol structure
Métodos De Preparación
The synthesis of 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol typically involves the condensation of thiophene derivatives with nitroalkenes. One common method is the reaction of thiophene-3-carboxaldehyde with nitromethane under basic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and nitrating agents. Major products formed from these reactions include amines, hydroxylamines, and halogenated thiophenes.
Aplicaciones Científicas De Investigación
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol can be compared with other thiophene derivatives such as:
2-Nitrothiophene: Lacks the enol structure and has different reactivity.
3-Nitrothiophene: Similar nitro group placement but lacks the enol structure.
Thiophene-3-carboxaldehyde: Used as a precursor in the synthesis of this compound. The uniqueness of this compound lies in its combination of a nitro group, thiophene ring, and enol structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
915161-57-8 |
|---|---|
Fórmula molecular |
C7H7NO3S |
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
2-nitro-3-thiophen-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H7NO3S/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5,9H,4H2 |
Clave InChI |
KFRCZAFNQLWEMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C=C(CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


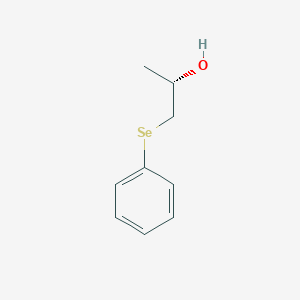
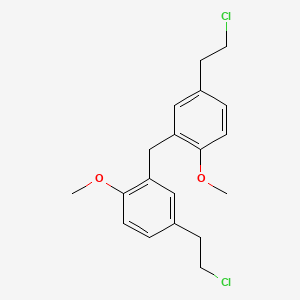
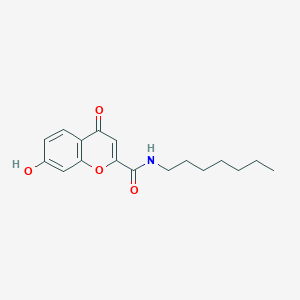
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)

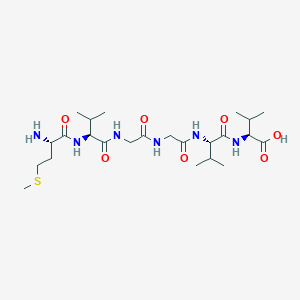

![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)
![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)
